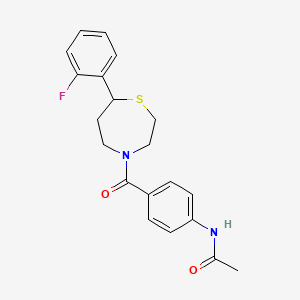
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that was developed as an immunosuppressant drug. It was approved by the US Food and Drug Administration (FDA) in 2010 for the treatment of relapsing forms of multiple sclerosis (MS). Fingolimod works by modulating the immune system, preventing immune cells from attacking the myelin sheath that covers nerve fibers in the brain and spinal cord.
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Based on its structural characteristics, it is reasonable to hypothesize that it might be well-absorbed in the gastrointestinal tract if administered orally, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action depending on their nature .
実験室実験の利点と制限
Fingolimod has several advantages as a research tool, including its well-characterized mechanism of action and established safety profile. It can be used to study the role of the immune system in various disease models, as well as investigate the effects of immune modulation on disease progression. However, there are also some limitations to its use, such as potential off-target effects and variability in response between individuals.
将来の方向性
There are several areas of research that could benefit from further investigation of fingolimod. These include:
1. Combination therapy: Fingolimod has shown promise in combination with other immunomodulatory agents, such as interferon-beta, for the treatment of MS. Further studies are needed to determine the optimal combination therapy regimens and their efficacy.
2. New indications: Fingolimod has potential for use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are needed to evaluate its safety and efficacy in these populations.
3.
合成法
Fingolimod is synthesized from a precursor compound called (R)-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid. The synthesis process involves several steps, including protection of the hydroxyl group, formation of a thiazepane ring, and coupling with the phenylacetamide group. The final product is obtained in high yield and purity through a series of purification steps.
科学的研究の応用
Fingolimod has been extensively studied for its therapeutic potential in several autoimmune diseases, including MS, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity and potential use in organ transplantation. Fingolimod has been shown to have immunomodulatory effects on both innate and adaptive immune cells, which makes it a promising candidate for the treatment of various immune-related disorders.
特性
IUPAC Name |
N-[4-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMWRFPAUIDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)
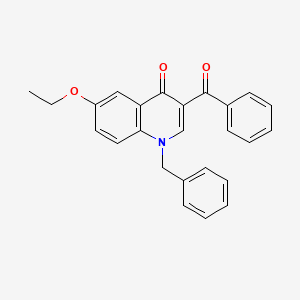
![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)
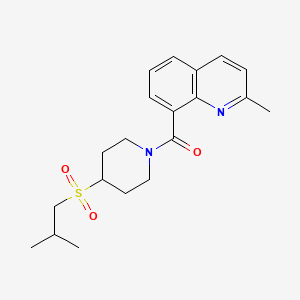
![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
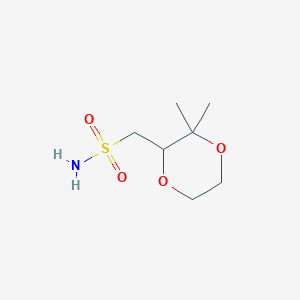
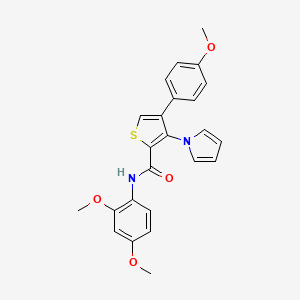
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
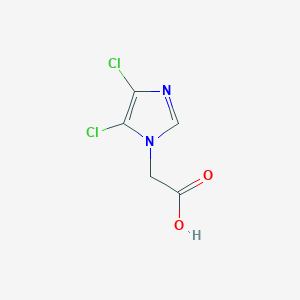
![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)